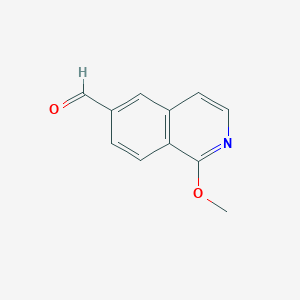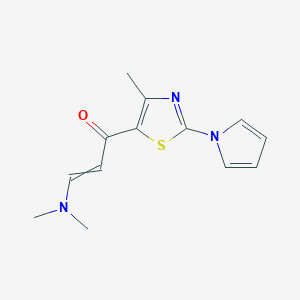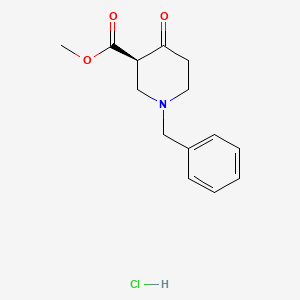
(2-Methylcyclopropenyl)methyl 4-nitrophenyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylcyclopropenyl)methyl 4-nitrophenyl carbonate is a chemical compound used in organic synthesis. It is a derivative of (2-methylcycloprop-2-en-1-yl)methanol, a cyclopropyl alcohol commonly used as a chiral building block in organic synthesis . The compound contains a 4-nitrophenyl carbonate group, making it a valuable tool for synthesizing various organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2-Methylcyclopropenyl)methyl 4-nitrophenyl carbonate can be synthesized through the reaction of (2-methylcycloprop-2-en-1-yl)methanol with 4-nitrophenyl chloroformate . The reaction typically occurs in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
the synthesis likely follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale production, such as continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylcyclopropenyl)methyl 4-nitrophenyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The 4-nitrophenyl carbonate group can be substituted with nucleophiles, such as amines or alcohols, to form carbamates or carbonates.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, alcohols), bases (pyridine, triethylamine), solvents (dichloromethane, tetrahydrofuran).
Reduction Reactions: Reducing agents (hydrogen gas with palladium catalyst, sodium borohydride), solvents (ethanol, methanol).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution Reactions: Carbamates, carbonates.
Reduction Reactions: (2-Methylcyclopropenyl)methyl 4-aminophenyl carbonate.
Hydrolysis: (2-Methylcycloprop-2-en-1-yl)methanol, 4-nitrophenol.
Aplicaciones Científicas De Investigación
(2-Methylcyclopropenyl)methyl 4-nitrophenyl carbonate is used in various scientific research applications, including:
Organic Synthesis: As a reactive intermediate for attaching the (2-methylcycloprop-2-en-1-yl)methyl group to other molecules, facilitating the creation of complex organic structures.
Medicinal Chemistry: Used in the synthesis of potential pharmaceutical compounds due to its ability to introduce chiral centers and functional groups.
Material Science: Employed in the development of novel materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2-methylcyclopropenyl)methyl 4-nitrophenyl carbonate involves the reactivity of the 4-nitrophenyl carbonate group. This group is highly reactive towards nucleophiles, allowing for the formation of carbamates and carbonates . The (2-methylcycloprop-2-en-1-yl)methyl group can participate in various reactions, such as cycloadditions and rearrangements, contributing to the compound’s versatility in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
(2-Methylcycloprop-2-en-1-yl)methanol: A precursor to (2-methylcyclopropenyl)methyl 4-nitrophenyl carbonate, used as a chiral building block in organic synthesis.
4-Nitrophenyl Chloroformate: A reagent used in the synthesis of this compound.
(2-Methylcyclopropenyl)methyl 4-aminophenyl carbonate: A reduction product of this compound.
Uniqueness
This compound is unique due to its combination of a reactive 4-nitrophenyl carbonate group and a (2-methylcycloprop-2-en-1-yl)methyl group. This combination allows for a wide range of chemical transformations and applications in organic synthesis, medicinal chemistry, and material science .
Propiedades
IUPAC Name |
(2-methylcycloprop-2-en-1-yl)methyl (4-nitrophenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-8-6-9(8)7-17-12(14)18-11-4-2-10(3-5-11)13(15)16/h2-6,9H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKFZTGRZMVSEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC1COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 7-formyl-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B8013775.png)
![benzyl N-[(1S,2R)-2-aminocyclohexyl]carbamate; oxalic acid](/img/structure/B8013783.png)

![(2E)-3-[(benzyloxy)amino]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one](/img/structure/B8013792.png)



![(1R,2R,3S,5R)-2-Amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B8013833.png)
![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}adamantane-1-carboxamide](/img/structure/B8013835.png)
